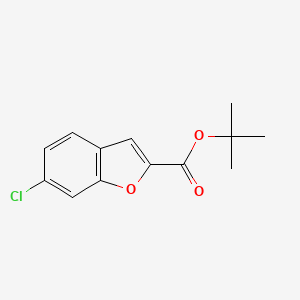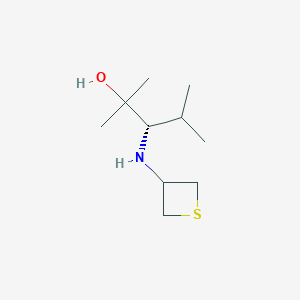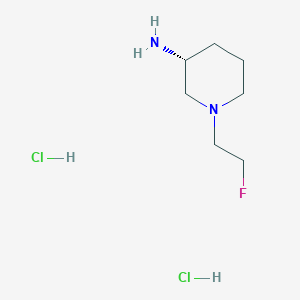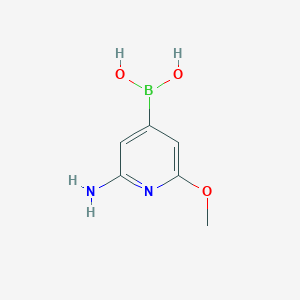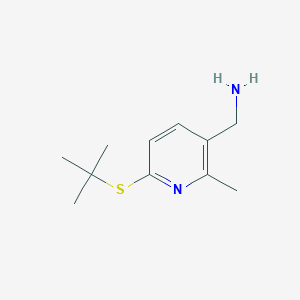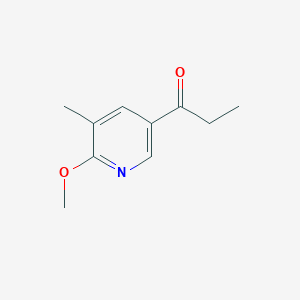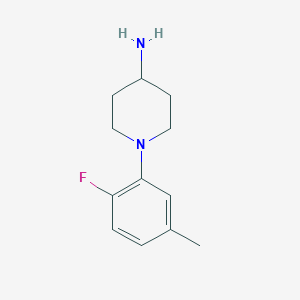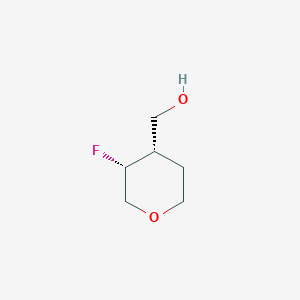![molecular formula C7H4ClFN2 B15230353 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine CAS No. 1082040-96-7](/img/structure/B15230353.png)
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-fluoroaniline with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: In chemistry, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on various biological pathways and processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- 4-chloro-1H-pyrrolo[3,2-c]pyridine
- 7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-bromo-1H-pyrrolo[2,3-c]pyridine
Comparison: Compared to similar compounds, 7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chlorine and fluorine atoms. This dual substitution can influence its reactivity and biological activity, making it distinct from other pyrrolopyridine derivatives. The combination of these substituents can enhance its potential as a lead compound in drug discovery and other applications.
特性
CAS番号 |
1082040-96-7 |
|---|---|
分子式 |
C7H4ClFN2 |
分子量 |
170.57 g/mol |
IUPAC名 |
7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClFN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H |
InChIキー |
WJMSYFAOMJNVDT-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=NC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


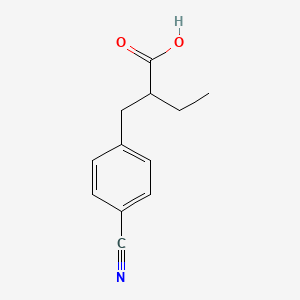
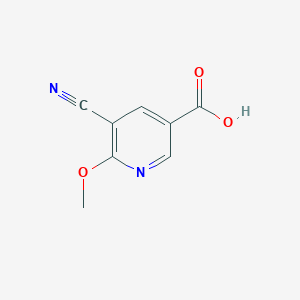
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B15230276.png)
![6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide](/img/structure/B15230289.png)
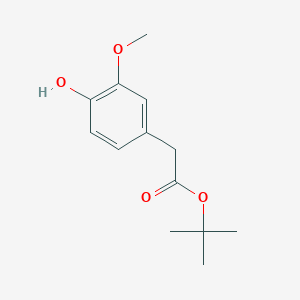
![4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B15230298.png)
